

Spectroscopic Profile of 5-Bromo-4-chloro-2-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Bromo-4-chloro-2-nitrophenol**

Cat. No.: **B1374768**

[Get Quote](#)

Introduction

5-Bromo-4-chloro-2-nitrophenol is a halogenated aromatic nitro compound with significant potential in various chemical syntheses, including as an intermediate in the development of pharmaceuticals and agrochemicals. Its specific substitution pattern—a hydroxyl group, a nitro group, a bromine atom, and a chlorine atom on the benzene ring—gives rise to a unique set of physicochemical and spectroscopic properties. A thorough understanding of its spectral characteristics is paramount for researchers in confirming its identity, assessing its purity, and elucidating its role in reaction mechanisms.

This technical guide provides an in-depth exploration of the spectroscopic properties of **5-Bromo-4-chloro-2-nitrophenol**. Given the limited availability of directly published experimental spectra for this specific molecule, this document leverages established principles of spectroscopy and data from structurally analogous compounds to predict its spectral behavior. Detailed, field-proven protocols for obtaining Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data are presented, offering a robust framework for its empirical analysis.

Molecular Structure and Predicted Properties

5-Bromo-4-chloro-2-nitrophenol possesses the molecular formula $C_6H_3BrClNO_3$ and a molecular weight of approximately 252.45 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#) The spatial arrangement of its functional groups is expected to significantly influence its electronic transitions, vibrational

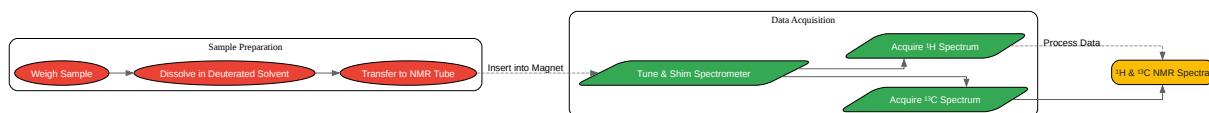
modes, the chemical environments of its protons and carbon atoms, and its fragmentation patterns upon ionization.

Property	Value	Source
Molecular Formula	C ₆ H ₃ BrCINO ₃	PubChem[1]
Molecular Weight	252.45 g/mol	PubChem[1][2]
IUPAC Name	5-bromo-4-chloro-2-nitrophenol	PubChem[1]
CAS Number	855400-82-7	PubChem[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For **5-Bromo-4-chloro-2-nitrophenol**, the presence of the phenolic hydroxyl group, the nitro group, and the halogen substituents on the aromatic ring will result in characteristic absorption bands. The chromophoric nitro-substituted benzene ring is expected to be the dominant feature in the UV-Vis spectrum.

Predicted UV-Vis Absorption


The electronic spectrum is anticipated to show absorptions arising from $\pi \rightarrow \pi^*$ transitions of the aromatic system and $n \rightarrow \pi^*$ transitions associated with the nitro and hydroxyl groups. The exact position of the absorption maxima (λ_{max}) will be influenced by the solvent polarity. In a non-polar solvent, one might expect a primary absorption band around 250-280 nm and a shoulder or a distinct band at longer wavelengths (above 300 nm) due to the influence of the nitro group. In polar, protic solvents, a bathochromic (red) shift is anticipated due to the stabilization of the excited state.

Experimental Protocol for UV-Vis Spectroscopy

The following protocol outlines a standardized procedure for acquiring the UV-Vis spectrum of **5-Bromo-4-chloro-2-nitrophenol**.

- Sample Preparation:
 - Accurately weigh approximately 1-5 mg of **5-Bromo-4-chloro-2-nitrophenol**.

- Dissolve the sample in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) in a 10 mL volumetric flask to prepare a stock solution.
- From the stock solution, prepare a dilute solution (typically in the micromolar concentration range) to ensure the absorbance falls within the linear range of the spectrophotometer (ideally between 0.2 and 0.8 arbitrary units).
- Instrumentation and Data Acquisition:
 - Use a dual-beam UV-Vis spectrophotometer.
 - Fill a quartz cuvette with the same solvent used for the sample to serve as a blank.
 - Record a baseline spectrum with the blank in both the sample and reference beams.
 - Replace the blank cuvette in the sample beam with the cuvette containing the sample solution.
 - Scan the sample over a wavelength range of 200-800 nm.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Bromo-4-chloro-2-nitrophenol | C6H3BrClNO3 | CID 70700109 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-5-chloro-2-nitrophenol | C6H3BrClNO3 | CID 12006376 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. 5-Bromo-4-chloro-2-nitrophenol | CymitQuimica [cymitquimica.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromo-4-chloro-2-nitrophenol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1374768#spectroscopic-properties-of-5-bromo-4-chloro-2-nitrophenol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com